![molecular formula C21H27N3O4S B2775555 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide CAS No. 1251670-46-8](/img/structure/B2775555.png)
2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide
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Description
2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.52. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Characterization
Compounds similar to 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide have been explored for their pharmacological properties. For example, Grimwood et al. (2011) characterized a novel κ-opioid receptor (KOR) antagonist, showing potential for treating depression and addiction disorders. The compound demonstrated high affinity for human, rat, and mouse KORs, with a significant selectivity over μ-opioid receptors and negligible affinity for δ-opioid receptors. It also exhibited antidepressant-like efficacy and therapeutic potential in preclinical models (Grimwood et al., 2011).
Synthesis and Antibacterial Activity
Research on synthesizing novel heterocyclic compounds with sulfonyl groups, such as the work by Nunna et al. (2014), has led to the development of compounds evaluated for their antibacterial and antifungal activities. This research highlights the importance of synthesizing new compounds for potential therapeutic uses, especially as antimicrobial agents (Nunna et al., 2014).
Chemical Synthesis and Characterization
The stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines, as studied by Mollet et al. (2011), is an example of the chemical synthesis methods applied to compounds related to 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide. These methods provide valuable templates for medicinal chemistry, offering easy access to derivatives with potential biological activities (Mollet et al., 2011).
properties
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-16-9-10-18(17(2)14-16)22-20(25)15-23-11-7-8-19(21(23)26)29(27,28)24-12-5-3-4-6-13-24/h7-11,14H,3-6,12-13,15H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUPYFNGTCCYEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide |
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